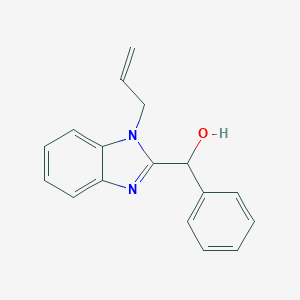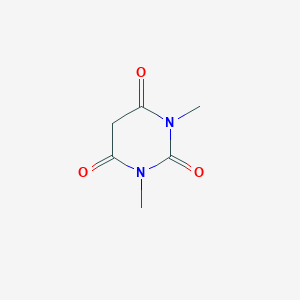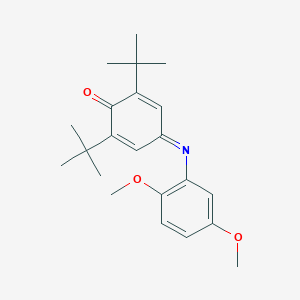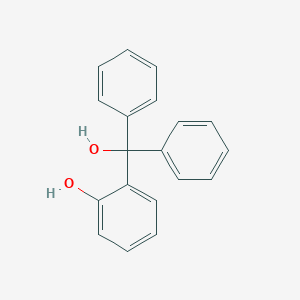
9-Methyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Methyl-9H-carbazole-3-carbaldehyde is a chemical compound with the molecular formula C14H11NO . It has a molecular weight of 209.24 g/mol . The IUPAC name for this compound is 9-methylcarbazole-3-carbaldehyde .
Molecular Structure Analysis
The InChI string for 9-Methyl-9H-carbazole-3-carbaldehyde isInChI=1S/C14H11NO/c1-15-13-5-3-2-4-11 (13)12-8-10 (9-16)6-7-14 (12)15/h2-9H,1H3 . The Canonical SMILES string is CN1C2=C (C=C (C=C2)C=O)C3=CC=CC=C31 . Physical And Chemical Properties Analysis
9-Methyl-9H-carbazole-3-carbaldehyde has a density of 1.2±0.1 g/cm³ . Its boiling point is 332.6±24.0 °C at 760 mmHg . The compound has a topological polar surface area of 22 Ų .Scientific Research Applications
Organic Electronics and Renewable Energy Sources
The compound “9-Methyl-9H-carbazole-3-carbaldehyde” is likely to be used in the field of organic electronics, which are gaining attention for their potential applications in renewable energy sources. Organic electronics are known for their flexibility, low-cost production, and lightweight properties, making them suitable for use in lighting, power generation, and circuitry. Their performance is rapidly improving and is already surpassing that of traditional amorphous silicon-based counterparts .
Synthesis of Polymeric Materials
Another potential application could be in the synthesis of polymeric materials such as poly (vinyl acetal)s (PVAcs). These materials have various uses, including in coatings, adhesives, and films due to their adhesive properties and resistance to solvents .
Mechanism of Action
Target of Action
9-Methyl-9H-carbazole-3-carbaldehyde is primarily targeted towards cancer cells . It shows significant cytotoxic activity in a variety of tumor cell lines, especially against H1299 and SMMC-7721 lung cancer cells .
Mode of Action
It is known to interact with its targets (cancer cells) and induce cytotoxic effects . The specific interactions and changes resulting from this interaction are yet to be fully understood and are subjects of ongoing research.
Biochemical Pathways
Given its cytotoxic activity, it is likely that it affects pathways related to cell proliferation and survival, particularly in cancer cells .
Result of Action
The primary result of the action of 9-Methyl-9H-carbazole-3-carbaldehyde is the induction of cytotoxic effects in cancer cells . This leads to the inhibition of cancer cell proliferation and potentially the death of these cells .
Safety and Hazards
properties
IUPAC Name |
9-methylcarbazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO/c1-15-13-5-3-2-4-11(13)12-8-10(9-16)6-7-14(12)15/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTJHESWOJBCRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10346249 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-9H-carbazole-3-carbaldehyde | |
CAS RN |
21240-56-2 | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10346249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Methyl-9H-carbazole-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the photophysical properties of dyes synthesized using 9-Methyl-9H-carbazole-3-carbaldehyde, and how do they compare to theoretical calculations?
A1: Researchers have synthesized fluorescent styryl dyes using 9-Methyl-9H-carbazole-3-carbaldehyde as a key building block. [] These dyes exhibit notable photophysical properties, including absorption and emission in the visible light spectrum. Interestingly, the experimental data obtained from spectroscopic analyses of these dyes aligns well with theoretical predictions derived from Density Functional Theory (DFT) computations. [] This agreement between experimental and computational results underscores the predictive power of DFT in understanding the optical behavior of these novel compounds.
Q2: How does 9-Methyl-9H-carbazole-3-carbaldehyde contribute to the synthesis of novel compounds and what are their potential applications?
A2: 9-Methyl-9H-carbazole-3-carbaldehyde serves as a versatile precursor in the synthesis of various heterocyclic compounds. For instance, it plays a crucial role in synthesizing novel carbazole-fused coumarin derivatives. [] These derivatives, characterized by their unique structures and potential for fluorescence, hold promise for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





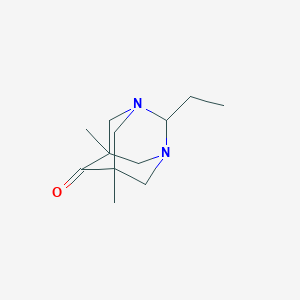
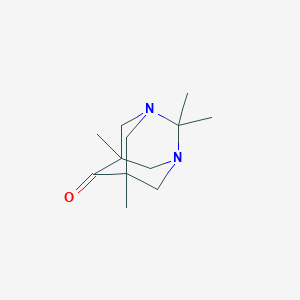

![Benzoic acid, 2-hydroxy-5-[(phenylamino)sulfonyl]-](/img/structure/B188452.png)


